molecular formula C27H30ClN7O2 B11666349 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate

Cat. No.: B11666349
M. Wt: 520.0 g/mol
InChI Key: OQCRNEDCKXMBPR-VUTHCHCSSA-N
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Description

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 4-CHLOROBENZOATE typically involves multiple steps. The process begins with the preparation of the triazine core, which is achieved through the reaction of cyanuric chloride with piperidine under controlled conditions. This is followed by the introduction of the hydrazone linkage through the reaction of the triazine derivative with hydrazine hydrate. Finally, the phenyl 4-chlorobenzoate moiety is attached via esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring and the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The triazine ring and hydrazone linkage are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE: Shares the triazine core but lacks the hydrazone and ester functionalities.

    PHENYL 4-CHLOROBENZOATE: Contains the ester moiety but lacks the triazine and hydrazone components.

Uniqueness

4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its combination of a triazine ring, hydrazone linkage, and ester functionality. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C27H30ClN7O2

Molecular Weight

520.0 g/mol

IUPAC Name

[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C27H30ClN7O2/c28-22-11-9-21(10-12-22)24(36)37-23-13-7-20(8-14-23)19-29-33-25-30-26(34-15-3-1-4-16-34)32-27(31-25)35-17-5-2-6-18-35/h7-14,19H,1-6,15-18H2,(H,30,31,32,33)/b29-19+

InChI Key

OQCRNEDCKXMBPR-VUTHCHCSSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)N5CCCCC5

Origin of Product

United States

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